molecular formula C25H30N4O2 B4324108 N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4324108
M. Wt: 418.5 g/mol
InChI Key: WZFKWNZFUJBPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an adamantyl group, a phenyl group, a cyclopropyl group, and a pyrazole ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the adamantylamine derivative, followed by the introduction of the phenyl group through a coupling reaction. The cyclopropyl group is then added via a cyclopropanation reaction, and the pyrazole ring is formed through a cyclization reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the pyrazole ring can interact with enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: can be compared with similar compounds such as:

  • N-{2-[(1-adamantylamino)carbonyl]phenyl}-3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide
  • N-{2-[(1-adamantylamino)carbonyl]phenyl}-3-cyclopropyl-1-methyl-1H-pyrazole-6-carboxamide

These compounds share similar structural features but differ in the position of the carboxamide group on the pyrazole ring

Properties

IUPAC Name

N-[2-(1-adamantylcarbamoyl)phenyl]-5-cyclopropyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-29-22(11-21(28-29)18-6-7-18)24(31)26-20-5-3-2-4-19(20)23(30)27-25-12-15-8-16(13-25)10-17(9-15)14-25/h2-5,11,15-18H,6-10,12-14H2,1H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFKWNZFUJBPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)NC3=CC=CC=C3C(=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.